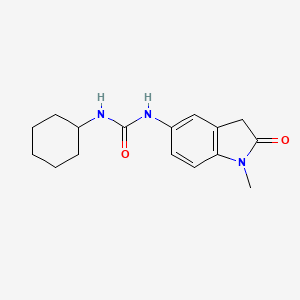

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUIVBOUMVXFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-2-oxoindoline-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the cyclohexyl or indolinyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

Scientific Applications of 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea

This compound is an organic compound with a unique structure featuring a cyclohexyl group and an indolinone moiety. It has a molecular formula of and a molecular weight of approximately 258.32 g/mol. The urea functional group in this compound contributes to its biological activities, making it valuable in medicinal chemistry.

Potential Applications

This compound has diverse applications in scientific research, including uses in therapeutic contexts and scientific studies.

Anticancer Research: Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. It is believed to act by inhibiting specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Interaction Studies: Interaction studies focus on its binding affinity to various biological targets, often employing techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking. These studies are essential for understanding how the compound exerts its biological effects and for optimizing its therapeutic potential.

Other Urea Derivatives

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

*Calculated molecular formula for target: C₁₇H₂₃N₃O₂.

Key Observations:

- In contrast, the target compound’s 2-oxo group may favor polar interactions, altering selectivity.

- Synthetic Accessibility : SI25 () achieved a moderate yield (59%) via straightforward recrystallization, while the pyrrolidine-containing analog () likely requires multi-step synthesis due to its complex structure .

- Commercial Viability : The thiazole derivative () is marketed with a molecular weight of 270.31 g/mol, suggesting lower steric bulk compared to indoline-based analogs .

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : highlights the dual 5-LOX/sEH inhibition of fluorobenzyl-indolin urea derivatives, implying that the target compound’s 2-oxoindolin group may modulate similar pathways but with altered efficacy due to reduced hydrophobicity .

- The target compound’s oxo group may balance hydrophilicity but reduce blood-brain barrier penetration compared to fluorinated analogs .

- Toxicity Profile: Nitrosoureas like BCNU () exhibit hematopoietic toxicity due to DNA alkylation, but standard urea derivatives (e.g., target compound) are generally less genotoxic, favoring safer therapeutic profiles .

Biological Activity

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The compound features a cyclohexyl group linked to an oxindole moiety, characterized by a carbonyl group adjacent to an indole structure. This unique combination may enhance its bioavailability and efficacy compared to simpler compounds .

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that urea derivatives can act as dual inhibitors of hepatitis C virus and hepatocellular carcinoma . The mechanism behind this activity may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation.

Anti-inflammatory Effects

The urea moiety in this compound is known to engage in hydrogen bonding interactions, which can influence biological activity. Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such properties .

Antiviral Activity

There is emerging evidence that urea derivatives can possess antiviral activity. The structural features of this compound may allow it to interact with viral targets, potentially inhibiting viral replication .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Studies employing molecular docking simulations and surface plasmon resonance have been utilized to elucidate these binding mechanisms. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally related compounds. The following table summarizes key characteristics and biological activities of selected related compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Cyclohexylurea | Contains a cyclohexyl group and urea functionality | Simple structure | Limited biological activity |

| 2-Oxoindole | Features an oxindole structure | Known for neuroprotective effects | Antioxidant activity |

| N,N-Dimethylurea | Contains two methyl groups on the urea nitrogen | Enhanced solubility | Moderate biological activity |

| 1-Arylureas | Aryl substituents on the urea nitrogen | Diverse biological activities due to aryl groups | Anticancer and anti-inflammatory |

The unique combination of cyclohexane and oxindole structures in this compound may provide distinct pharmacological properties not seen in simpler or more traditional urea derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit significant antitumor activity against various cancer cell lines. For example, one study reported IC50 values indicating potent cytotoxicity against HeLa and MCF7 cell lines .

- Mechanistic Insights : Molecular modeling studies have suggested that similar compounds can bind effectively to p38 MAP kinase, a target implicated in inflammatory responses and cancer progression .

- Pharmacokinetics : In silico pharmacokinetic studies have indicated favorable drug-likeness properties for compounds within this class, suggesting good absorption and distribution characteristics that could translate into therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.